molecular formula C11H7BrClNOS B8681369 4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

Cat. No.: B8681369
M. Wt: 316.60 g/mol
InChI Key: XVLNMPLPZIKEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a complex organic compound with the molecular formula C11H7BrClNOS and a molecular weight of 316.60 g/mol . This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with bromine and chlorine substituents.

Preparation Methods

The synthesis of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine typically involves multi-step organic reactions. Industrial production methods may involve bulk custom synthesis and procurement of raw materials to ensure the compound’s availability for research purposes .

Chemical Reactions Analysis

9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is primarily used in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications . Industrially, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar compounds to 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine include other thieno-oxepino-pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C11H7BrClNOS

Molecular Weight

316.60 g/mol

IUPAC Name

4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

InChI

InChI=1S/C11H7BrClNOS/c12-8-5-6-3-4-15-7-1-2-9(13)14-10(7)11(6)16-8/h1-2,5H,3-4H2

InChI Key

XVLNMPLPZIKEIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C1C=C(S3)Br)N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-Chloro-4,5-dihydro-6-oxa-1-thia-10-aza-benzo[e]azulene (4.33 g, 18.2 mmol) was dissolved in methylene chloride (40 mL, 600 mmol)/acetic acid (40 mL, 700 mmol). The solution was cooled down to 0-5° C. and added a solution of N-Bromosuccinimide (3.57 g, 20.0 mmol) in 10 mL of DCM slowly. The reaction mixture was stirred for 18 hours. After removal of the solvents, the residue was partitioned between ethyl acetate and saturated sodium carbonate aqueous solution. The organic layer was washed with water, brine and dried over sodium sulfate. After filtration, the filtrate was concentrated to give 2-Bromo-9-chloro-4,5-dihydro-6-oxa-1-thia-10-aza-benzo[e]azulene. 1HNMR (DMSO, 400 MHz): δ 7.48 (d, J=8.4 Hz, 1H, ArH), 7.28 (d, J=8.4 Hz, 1H, ArH), 7.18 (s, 1H, ═CH), 4.32 (t, J=4.4 Hz, 2H, CH2), 3.17 (t, J=4.4 Hz, 2H, CH2).
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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